REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[C:5]#[N:6].Cl.[NH2:14][OH:15].C(N(CC)CC)C>C(O)C>[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[C:5](=[N:14][OH:15])[NH2:6] |f:1.2|
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C#N)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
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Cl.NO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 2.5 hours
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Duration
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2.5 h
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Type
|
TEMPERATURE
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Details
|
On cooling the mixture
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Type
|
CUSTOM
|
Details
|
was evaporated to a third of its original volume
|
Type
|
ADDITION
|
Details
|
poured on to water (200 ml)
|
Type
|
FILTRATION
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Details
|
The mixture was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(N)=NO)C=CC1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |